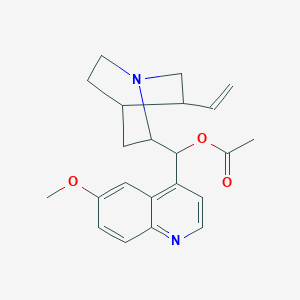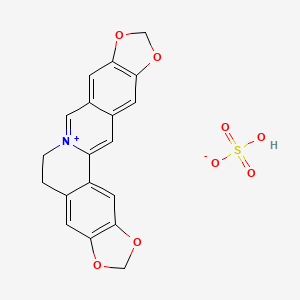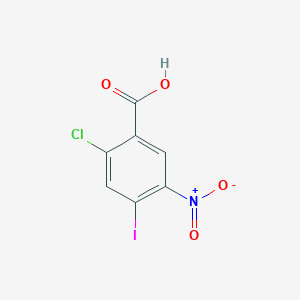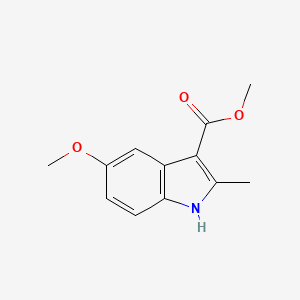![molecular formula C24H40N8O11S2 B12103655 2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-PEN-ARG-GLY-ASP-CYS-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The disulfide bridge between the penicillamine (Pen) and cysteine (Cys) residues is formed through oxidation reactions . Common oxidation methods include air oxidation, DMSO oxidation, and hydrogen peroxide oxidation .
Industrial Production Methods
Industrial production of AC-PEN-ARG-GLY-ASP-CYS-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptides .
Análisis De Reacciones Químicas
Types of Reactions
AC-PEN-ARG-GLY-ASP-CYS-OH undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between Pen and Cys residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Air, DMSO, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions include the oxidized cyclic peptide with disulfide bridges and various modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
AC-PEN-ARG-GLY-ASP-CYS-OH has a wide range of scientific research applications:
Mecanismo De Acción
AC-PEN-ARG-GLY-ASP-CYS-OH exerts its effects by binding to fibrinogen receptors on platelets, thereby inhibiting platelet aggregation . The molecular targets include integrins, which are involved in cell adhesion and signaling pathways. The peptide’s cyclic structure and disulfide bridge contribute to its high affinity and specificity for these receptors .
Comparación Con Compuestos Similares
Similar Compounds
AC-CYS-ARG-GLY-ASP-CYS-OH: Another cyclic pentapeptide with similar fibrinogen receptor antagonist properties.
RGD Peptides: A family of peptides containing the Arg-Gly-Asp (RGD) motif, known for their role in cell adhesion and integrin binding.
Uniqueness
AC-PEN-ARG-GLY-ASP-CYS-OH is unique due to the presence of penicillamine, which imparts greater conformational rigidity compared to other cyclic peptides . This rigidity enhances its binding affinity and specificity for fibrinogen receptors, making it a potent inhibitor of platelet aggregation .
Propiedades
Fórmula molecular |
C24H40N8O11S2 |
|---|---|
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[(2-acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid |
InChI |
InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4) |
Clave InChI |
FLJZYJMUWOPMQL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B12103588.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12103589.png)
![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)



![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)

![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)

